molecular formula C13H25N3O5 B605841 Azido-PEG3-t-butyl ester CAS No. 252881-73-5

Azido-PEG3-t-butyl ester

Cat. No.: B605841
CAS No.: 252881-73-5
M. Wt: 303.36
InChI Key: QUSLQIYNPWASRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG3-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the t-butyl protected carboxyl group. The azide group is typically introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion. The t-butyl protection is achieved by reacting the carboxyl group with t-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Azido-PEG3-t-butyl ester primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, which are used to connect various molecular entities. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation . The t-butyl protected carboxyl group can be deprotected to reveal a free carboxyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: Azido-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl protected carboxyl group, which allows it to participate in click chemistry reactions while preventing self-coupling or polymerization. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLQIYNPWASRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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